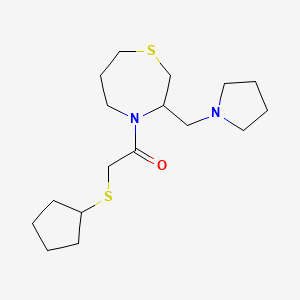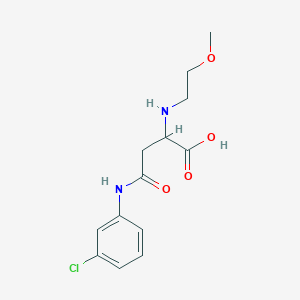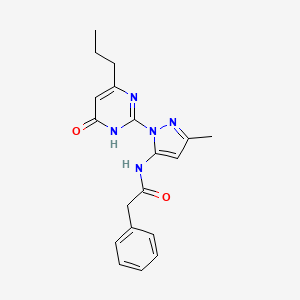
2-(4-ethylphenyl)-4-(3-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethylphenyl)-4-(3-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound belonging to the benzothiadiazine family. These compounds are notable for their bioactive properties and diverse applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethylphenyl)-4-(3-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step processes. The starting materials include 4-ethylphenylamine and 3-methoxybenzyl chloride. The initial step involves the formation of a benzothiadiazine ring through cyclization reactions under controlled conditions, followed by oxidation to obtain the final product. The reaction conditions often involve specific temperatures, pressures, and catalysts to achieve high yields.
Industrial Production Methods: Industrial-scale production of this compound requires optimization of the synthetic route to maximize efficiency and reduce costs. Key steps include the large-scale preparation of intermediates, precise control of reaction conditions, and purification processes such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Ethylphenyl)-4-(3-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Nucleophilic and electrophilic substitutions on the aromatic rings.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride.
Substitution: Conditions often involve strong bases or acids, depending on the substitution nature.
Major Products: The major products depend on the specific reactions but typically include modified benzothiadiazine derivatives with altered functional groups enhancing their bioactivity or chemical stability.
Aplicaciones Científicas De Investigación
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its structure allows for interactions with various biological targets, making it a subject of interest in drug development.
Industry: The compound finds applications in material science, particularly in designing new polymers and organic semiconductors due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which 2-(4-ethylphenyl)-4-(3-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide exerts its effects is primarily through interactions with specific molecular targets. These include enzymes, receptors, and other proteins involved in biological pathways. Its actions can result in the inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds:
2-(4-Methylphenyl)-4-(3-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
2-(4-Phenyl)-4-(3-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Unique Properties: The uniqueness of 2-(4-ethylphenyl)-4-(3-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide lies in its specific substitutions on the aromatic rings, which influence its chemical reactivity, stability, and biological activity. This makes it distinct from similar compounds and allows for tailored applications in various scientific fields.
That's a deep dive into this compound! How does that fit into your needs?
Propiedades
IUPAC Name |
2-(4-ethylphenyl)-4-[(3-methoxyphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-3-17-11-13-19(14-12-17)25-23(26)24(16-18-7-6-8-20(15-18)29-2)21-9-4-5-10-22(21)30(25,27)28/h4-15H,3,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOPYSYRMKQKCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R,5S)-8-(naphthalen-1-ylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2391953.png)

![1-[(2-chlorophenyl)methyl]-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2391956.png)

![4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2391958.png)
![N-(3-chlorophenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide](/img/structure/B2391960.png)
![2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide](/img/structure/B2391962.png)
![2-[2-(4-ethoxyphenyl)-2-oxoethyl]-4-(2-methoxybenzyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2391963.png)
![3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2391965.png)

![6-((2,5-dimethylbenzyl)thio)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2391970.png)
![N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2391972.png)
![2-Methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2391973.png)

